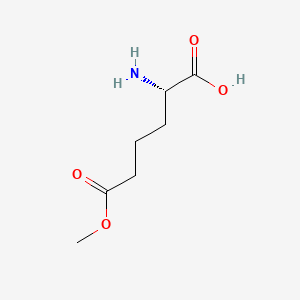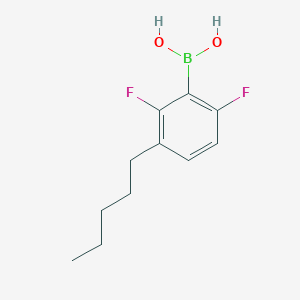![molecular formula C22H38OS B14147977 [(1-Methoxypentadecyl)sulfanyl]benzene CAS No. 89036-88-4](/img/structure/B14147977.png)
[(1-Methoxypentadecyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Methoxypentadecyl)sulfanyl]benzene is an organic compound with the molecular formula C22H38OS It is a derivative of benzene, where a methoxypentadecyl group is attached to the benzene ring via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxypentadecyl)sulfanyl]benzene typically involves the reaction of benzene with a suitable methoxypentadecyl sulfide precursor. One common method is the nucleophilic substitution reaction where a halogenated benzene derivative reacts with a methoxypentadecyl thiol under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Methoxypentadecyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups can be introduced using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, demethylated products
Substitution: Nitro-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
[(1-Methoxypentadecyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1-Methoxypentadecyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxy groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzene ring provides a stable aromatic framework that can undergo electrophilic substitution reactions, allowing the compound to modify its chemical environment.
Vergleich Mit ähnlichen Verbindungen
[(1-Methoxypentadecyl)sulfanyl]benzene can be compared with other benzene derivatives that have similar functional groups. Some similar compounds include:
[(1-Methoxypentadecyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(1-Methoxypentadecyl)sulfonyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.
[(1-Methoxypentadecyl)oxy]benzene: Has an ether linkage instead of a sulfanyl group.
Eigenschaften
CAS-Nummer |
89036-88-4 |
|---|---|
Molekularformel |
C22H38OS |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
1-methoxypentadecylsulfanylbenzene |
InChI |
InChI=1S/C22H38OS/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23-2)24-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3 |
InChI-Schlüssel |
SNNNYBRCKIVJBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(OC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)







![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
